4-bromo-1-(4-nitrobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromine atom and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the nitration of benzyl bromide to form 4-nitrobenzyl bromide, which is then reacted with 1H-pyrazole under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of 4-methoxy-1-(4-nitrobenzyl)-1H-pyrazole.
Reduction: Formation of 4-bromo-1-(4-aminobenzyl)-1H-pyrazole.
Oxidation: Formation of 4-bromo-1-(4-carboxybenzyl)-1H-pyrazole.
Scientific Research Applications
4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-nitrobenzyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the pyrazole ring.
4-Nitrobenzyl bromide: Similar structure but lacks the pyrazole ring and bromine substitution on the pyrazole.
4-Bromo-1H-pyrazole: Similar structure but lacks the nitrobenzyl group.
Uniqueness
4-Bromo-1-(4-nitrobenzyl)-1H-pyrazole is unique due to the combination of the bromine atom, nitrobenzyl group, and pyrazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-[(4-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-5-12-13(7-9)6-8-1-3-10(4-2-8)14(15)16/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFRPYOCRNXDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.